2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinazolinone core .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- Prazosin
- Doxazosin
- Erlotinib
- Gefitinib
Uniqueness
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the presence of dimethyl and fluorophenyl groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C24H20FN5O |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H20FN5O/c1-13-4-3-5-18-14(2)27-24(29-22(13)18)30-23-26-12-19-20(28-23)10-16(11-21(19)31)15-6-8-17(25)9-7-15/h3-9,12,16H,10-11H2,1-2H3,(H,26,27,28,29,30) |
InChI Key |
JMYMSKHUILEJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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